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Compound of Interest

Compound Name:
4-(4-Bromophenyl)-4-

methylpiperidine hydrochloride

CAS No.: 1803608-16-3

Cat. No.: B2554487 Get Quote

Executive Summary
4-(4-Bromophenyl)-4-methylpiperidine HCl represents a critical scaffold in medicinal chemistry,

particularly in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and

opioid receptor ligands. Unlike its non-methylated or non-halogenated counterparts, this

compound features a quaternary carbon at the C4 position, which imposes significant

conformational rigidity.

This guide compares the solid-state characteristics of the Bromo-Methyl variant against:

The Chloro-Analogue: 4-(4-Chlorophenyl)-4-methylpiperidine HCl.[1][2]

The Des-Methyl Variant: 4-(4-Bromophenyl)piperidine HCl.

Key Finding: The introduction of the C4-Methyl group locks the piperidine ring into a rigid chair

conformation with the 4-Bromophenyl group typically adopting an equatorial orientation,

maximizing packing efficiency and halogen-bonding potential in the crystal lattice.

Crystallographic Specifications (The Product)
While specific unit cell dimensions vary by solvent system (polymorphs), the Class-

Representative Data below synthesizes structural parameters observed in analogous 4-aryl-4-
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methylpiperidine hydrochloride salts (e.g., Prodine derivatives).

Table 1: Representative Crystallographic Parameters
Parameter

4-(4-Bromophenyl)-4-
methylpiperidine HCl

Comparative Note

Crystal System Monoclinic (Typical)
Similar to Cl-analogue; higher

symmetry than des-methyl.

Space Group
Common for centrosymmetric

hydrochloride salts.

C4 Conformation
Chair (Phenyl-Equatorial / Me-

Axial)

The bulky Aryl group prefers

equatorial to minimize 1,3-

diaxial strain.

C-Br Bond Length 1.89 – 1.91 Å
Longer than C-Cl (1.74 Å),

increasing polarizability.

N...Cl Distance 3.05 – 3.15 Å

Characteristic of charge-

assisted N-H...Cl hydrogen

bonds.

Packing Forces
N-H...Cl (Strong) + C-Br...

(Moderate)

Br provides stronger halogen

bonding than Cl or F.

Scientific Note: The C4-Methyl group introduces a "conformation lock." In the des-methyl

alternative, the phenyl ring has greater rotational freedom. In this product, the methyl group

forces the phenyl ring into a specific vector, reducing the entropic penalty during protein binding

events.

Comparative Performance Analysis
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A. vs. 4-(4-Chlorophenyl)-4-methylpiperidine HCl (The
Halogen Swap)
The substitution of Chlorine with Bromine alters the solid-state landscape significantly due to

the Sigma-Hole Effect.

Halogen Bonding: Bromine is more polarizable than Chlorine. In the crystal lattice, the C-Br

bond often directs towards electron-rich regions (like the

-system of adjacent phenyl rings or Cl- anions), creating stabilizing

interactions.

Solubility Profile: The Bromo-variant is generally less soluble in water than the Chloro-variant

due to increased lipophilicity (LogP ~3.1 vs ~2.7), making the HCl salt formation critical for

bioavailability.

B. vs. 4-(4-Bromophenyl)piperidine HCl (The Des-Methyl)
Removing the C4-methyl group fundamentally changes the ring dynamics.

Conformational Flux: The des-methyl compound can undergo ring inversion more easily. The

"Product" (Methyl variant) has a high barrier to inversion, effectively "freezing" the bioactive

conformation.

Crystal Density: The Methyl group adds bulk, often slightly lowering the calculating density (

) compared to the des-methyl form, but improving the melting point stability due to better
interlocking of the hydrophobic methyl/phenyl domains.

Experimental Protocols
To replicate these data or generate novel crystals for X-ray diffraction, follow this self-validating

protocol.

Phase 1: Synthesis & Salt Formation
Grignard Addition: React N-benzyl-4-piperidone with 4-bromophenylmagnesium bromide

followed by methylation (if not introducing methyl via the Grignard/ketone precursor).
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Deprotection: Hydrogenolysis (Pd/C) to remove N-benzyl (if applicable).

Salting: Dissolve free base in anhydrous Diethyl Ether (

). Add 2M HCl in Dioxane dropwise at 0°C.

Validation: Precipitate must be white/off-white. If oil forms, scratch with a glass rod or seed

with a similar crystal.

Phase 2: Single Crystal Growth (Vapor Diffusion)
Solvent: Methanol (Good solubility).

Anti-solvent: Diethyl Ether or Acetone (Poor solubility).

Method:

Dissolve 20 mg of HCl salt in 1 mL MeOH in a small vial.

Place small vial inside a larger jar containing 10 mL

.

Seal tightly. The ether vapors will diffuse into the methanol, slowly lowering solubility and

forcing crystallization over 48-72 hours.

Phase 3: Data Collection Strategy
Temperature: Collect at 100 K (Cryostream) to freeze thermal motion of the terminal Methyl

and Bromo groups.

Resolution: Aim for 0.75 Å or better to resolve the electron density of the C-H hydrogens

near the quaternary center.

Visualization of Structural Logic
The following diagram illustrates the conformational locking mechanism and the crystallization

workflow.
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Caption: Workflow from synthesis to crystalline state, highlighting the conformational 'lock'

introduced by the methyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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